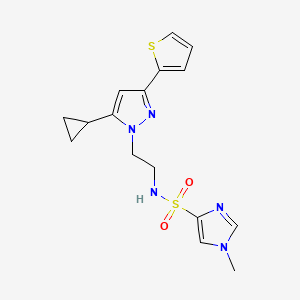

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of developing new antibacterial agents. In one study, a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the reactivity of this precursor with hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. The treatment of the precursor with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives .

Another study focused on the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety. The synthesis began with 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, leading to a series of compounds characterized by FT-IR, 1H NMR, 13C NMR, and elemental analysis. These compounds were evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, with Ki values ranging significantly, indicating varied levels of inhibition .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. In the case of the pyrazole-3,4-dicarboxamide derivatives, FT-IR, 1H NMR, 13C NMR, and elemental analysis were employed to confirm the structures of the molecules. These methods provided detailed information about the molecular framework and the presence of the sulfonamide moiety within the compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was assessed through their interaction with human carbonic anhydrase isoenzymes. The inhibitory effects of the sulfonamide derivatives on the esterase activities of these isoenzymes were studied in vitro. The results showed that the compounds had varying degrees of inhibition, with some exhibiting high inhibitory effects, suggesting potential as carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, particularly their antibacterial activity, were evaluated. Eight of the newly synthesized heterocyclic compounds containing the sulfonamido moiety demonstrated high antibacterial activities, indicating their potential as antibacterial agents. The study of the N-alkylated arylsulfonamides also revealed that modifications to the sulfonamide moiety could lead to selective receptor ligands or multifunctional agents, which could be beneficial for treating complex diseases .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The synthesis of novel heterocyclic compounds incorporating a sulfonamido moiety, like the one , has been explored for their potential as antibacterial agents. For instance, Azab et al. (2013) aimed at synthesizing new heterocyclic compounds suitable for use as antibacterial agents, leading to the creation of derivatives showing high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Similarly, Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, which exhibited promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Applications

Sulfonamide derivatives, including structures similar to the compound , have been evaluated for their anticancer activities. Küçükgüzel et al. (2013) synthesized celecoxib derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing potential as therapeutic agents (Küçükgüzel et al., 2013). Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and tested them for in vitro anticancer activity, identifying compounds with higher activity than doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Propiedades

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S2/c1-20-10-16(17-11-20)25(22,23)18-6-7-21-14(12-4-5-12)9-13(19-21)15-3-2-8-24-15/h2-3,8-12,18H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILYMQWLPSNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)